N-(2,2-dimethylpropyl)-4-methoxyaniline
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Overview
Description
N-(2,2-dimethylpropyl)-4-methoxyaniline is an organic compound characterized by its molecular structure, which includes an aniline group attached to a methoxy group and a 2,2-dimethylpropyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by first nitrating aniline to form nitroaniline, followed by reduction to convert the nitro group to an amine group.
Alkylation: The aniline derivative can be alkylated using 2,2-dimethylpropyl halide under suitable conditions to introduce the 2,2-dimethylpropyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Reduced amines and other amine derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
N-(2,2-dimethylpropyl)-4-methoxyaniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,2-dimethylpropyl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,2-dimethylpropyl)-4-methoxyaniline is similar to other compounds with aniline and methoxy groups, such as N-(2,2-dimethylpropyl)-2-methoxy-5-methylaniline and N,N-dimethylpropan-2-amine. its unique structural features, such as the 2,2-dimethylpropyl group, distinguish it from these compounds and contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRVNUWDUCOEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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